methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate
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Overview
Description
methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate is a complex organic compound with the molecular formula C17H12ClNO3S and a molecular weight of 345.8 g/mol . This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate involves multiple steps. One common synthetic route includes the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
methyl 2-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]benzoate can be compared with similar compounds such as:
Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate: This compound has a similar structure but lacks the carbamothioyl group, which may affect its reactivity and biological activity.
1-Methylethyl 2-Chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate: This analog has shown potential antiviral activity and is studied for its therapeutic applications.
Properties
Molecular Formula |
C18H13ClN2O3S2 |
---|---|
Molecular Weight |
404.9g/mol |
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-24-17(23)10-6-2-4-8-12(10)20-18(25)21-16(22)15-14(19)11-7-3-5-9-13(11)26-15/h2-9H,1H3,(H2,20,21,22,25) |
InChI Key |
QFSVFAGKWPHVMW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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